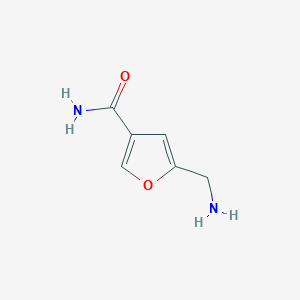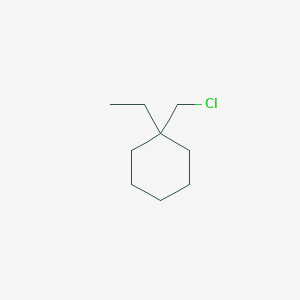
4-(2-Bromo-6-fluorophenyl)-2-fluorobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Bromo-6-fluorophenyl)-2-fluorobenzaldehyde is an organic compound with the molecular formula C13H7BrF2O It is a derivative of benzaldehyde, where the aromatic ring is substituted with bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-6-fluorophenyl)-2-fluorobenzaldehyde typically involves multi-step organic reactions. One common method includes the bromination and fluorination of benzaldehyde derivatives. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired substitution pattern.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure precision and efficiency. The process may include steps such as:
- Bromination of 2-fluorobenzaldehyde using bromine or a brominating agent.
- Subsequent fluorination using a fluorinating reagent like Selectfluor.
- Purification of the final product through crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromo-6-fluorophenyl)-2-fluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Formation of corresponding alcohols using reducing agents such as sodium borohydride.
Substitution: Halogen exchange reactions where bromine or fluorine atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogen exchange using reagents like lithium halides in polar solvents.
Major Products
Oxidation: 4-(2-Bromo-6-fluorophenyl)-2-fluorobenzoic acid.
Reduction: 4-(2-Bromo-6-fluorophenyl)-2-fluorobenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the halogen used.
Scientific Research Applications
4-(2-Bromo-6-fluorophenyl)-2-fluorobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which 4-(2-Bromo-6-fluorophenyl)-2-fluorobenzaldehyde exerts its effects involves interactions with specific molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to biological molecules. These interactions may affect various biochemical pathways, leading to the observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-fluorophenol
- 2-Bromo-4,6-difluorophenyl isocyanate
- 2-Fluorobenzaldehyde
Uniqueness
4-(2-Bromo-6-fluorophenyl)-2-fluorobenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry, where precise molecular characteristics are required.
Properties
Molecular Formula |
C13H7BrF2O |
|---|---|
Molecular Weight |
297.09 g/mol |
IUPAC Name |
4-(2-bromo-6-fluorophenyl)-2-fluorobenzaldehyde |
InChI |
InChI=1S/C13H7BrF2O/c14-10-2-1-3-11(15)13(10)8-4-5-9(7-17)12(16)6-8/h1-7H |
InChI Key |
BNEMFTONFFEBMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C2=CC(=C(C=C2)C=O)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-Dihydrospiro[indene-1,2'-oxirane]-3'-carbonitrile](/img/structure/B13176915.png)
![(2R)-2-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid;hydrochloride](/img/structure/B13176919.png)
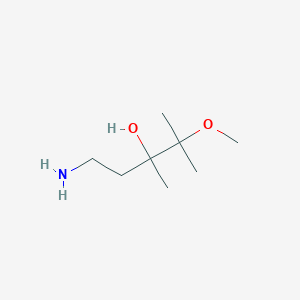
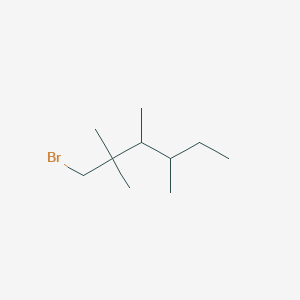
![6-[3-(Hydroxymethyl)pyrrolidin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B13176936.png)
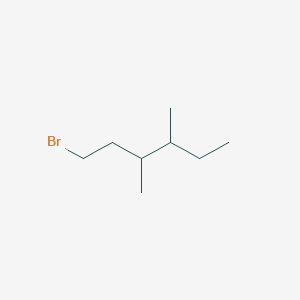
![4-[(1,2,4-Oxadiazol-3-yl)methyl]piperidine](/img/structure/B13176949.png)
![4,5-dimethyl-N-[(4-methylmorpholin-2-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B13176952.png)
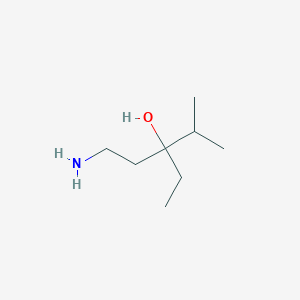
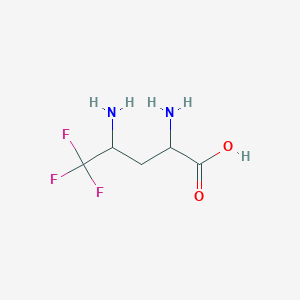
![Methyl 2-chloro-7-methyl-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.4]heptane-2-carboxylate](/img/structure/B13176969.png)
